molecular formula C6H6F2N2O2 B1425819 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1489145-82-5

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Número de catálogo: B1425819
Número CAS: 1489145-82-5
Peso molecular: 176.12 g/mol
Clave InChI: JPQWBOAZSRCZGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1489145-82-5) is a high-value pyrazole derivative of significant interest in chemical synthesis and life sciences research . This compound serves as a critical synthetic intermediate, particularly noted for its role as a key building block in the development of novel succinate dehydrogenase inhibitor (SDHI) fungicides . Its incorporation into more complex molecules confers potent activity against a range of phytopathogenic fungi, supporting advancements in agricultural chemistry and crop protection strategies . In medicinal chemistry, the pyrazole-acetic acid scaffold is recognized for its versatile bioactivity. Research indicates that this structural motif and its derivatives exhibit promising antimicrobial properties, including activity against strains such as E. coli and S. aureus , and are investigated for their anti-inflammatory and anticancer potential . The presence of the difluoromethyl group is a key structural feature that enhances the molecule's electronic properties, metabolic stability, and ability to interact with biological targets, making it a privileged structure in drug discovery . This product is supplied with a guaranteed purity of ≥98% . It is offered for research and further manufacturing applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to consult the Safety Data Sheet (SDS) prior to use and to handle the material appropriately in a controlled laboratory environment.

Propiedades

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWBOAZSRCZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489145-82-5
Record name 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Method 1: Substitution, Hydrolysis, Condensation, and Cyclization Route

Overview:

This method involves a multi-step process starting from 2,2-difluoroacetyl halide and an α,β-unsaturated ester, followed by hydrolysis, condensation with methylhydrazine, and cyclization to form the pyrazole ring.

Stepwise Process:

Step Reaction Type Reagents and Conditions Product/Intermediate
1 Substitution/Hydrolysis - Dissolve α,β-unsaturated ester and acid-binding agent (triethylamine or N,N-diisopropylethylamine) in organic solvent (dioxane, THF, DCM, or 1,2-dichloroethane).
- Dropwise add 2,2-difluoroacetyl halide (X = F or Cl) at low temperature (-30°C to 0°C).
- Add alkali (NaOH or KOH) for hydrolysis.
α-Difluoroacetyl intermediate carboxylic acid solution
2 Condensation/Cyclization - Add catalyst (sodium iodide or potassium iodide).
- React with methylhydrazine aqueous solution (≥40% mass concentration) at low temperature (-30°C to 0°C).
- Apply reduced pressure and heat (50-120°C) for cyclization.
- Acidify and recrystallize (alcohol-water mixture, 35-65% alcohol; methanol, ethanol, or isopropanol).
Crude and then purified 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Key Features:

  • The molar ratio of 2,2-difluoroacetyl halide, α,β-unsaturated ester, and acid-binding agent is approximately 1:0.95-0.98:1.0-1.5.
  • The catalyst loading ranges from 0.2 to 1.0 equivalents relative to the intermediate.
  • The process yields high purity products with reduced isomer formation due to controlled reaction conditions and purification steps.

Advantages:

  • Simple operation and readily available raw materials.
  • High reaction yield.
  • Reduced isomer formation.
  • Convenient product purification.

Method 2: Halogenation, Diazotization, Coupling, Grignard Reaction, and Carboxylation Route

Overview:

This method starts with N-methyl-3-aminopyrazole, which undergoes halogenation, diazotization, coupling with potassium difluoromethyl trifluoroborate, Grignard reagent exchange, and finally carboxylation with carbon dioxide.

Stepwise Process:

Step Reaction Type Reagents and Conditions Product/Intermediate
1 Halogenation - React N-methyl-3-aminopyrazole with bromine or iodine in water.
- If iodine is used, add hydrogen peroxide.
4-halogen-1-methyl-1H-pyrazole-3-amine
2 Diazotization and Coupling - Diazotize 4-halogen-1-methyl-1H-pyrazole-3-amine with sodium nitrite aqueous solution.
- Couple with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide.
4-halogen-3-(difluoromethyl)-1-methyl-1H-pyrazole
3 Grignard Exchange and Carboxylation - Treat the 4-halogenated pyrazole with Grignard reagent (e.g., isopropyl magnesium chloride).
- Cool and react with carbon dioxide.
- Quench and recrystallize.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Key Features:

  • Molar ratios in halogenation: N-methyl-3-aminopyrazole to halogen is 1:0.5-1.05.
  • Diazotization coupling molar ratios: 4-halogen-aminopyrazole to potassium difluoromethyl trifluoroborate to sodium nitrite is approximately 1:0.98-1.3:2.0-2.5.
  • The total yield of the three steps can reach up to 64%.
  • Product purity can exceed 99.5%.
  • Avoids isomer formation common in traditional cyclization methods.

Advantages:

  • Simple and convenient operation.
  • High purity and yield.
  • Avoids isomer contamination.
  • Suitable for scale-up and industrial production.
Feature Method 1 (Substitution/Hydrolysis + Cyclization) Method 2 (Halogenation + Diazotization + Grignard)
Starting Materials 2,2-Difluoroacetyl halide, α,β-unsaturated ester, methylhydrazine N-methyl-3-aminopyrazole, halogen, potassium difluoromethyl trifluoroborate, Grignard reagent
Number of Steps 2 main steps (substitution/hydrolysis + condensation/cyclization) 3 main steps (halogenation, diazotization/coupling, Grignard/carboxylation)
Reaction Conditions Low temperature (-30 to 0°C), heating (50-120°C), acid/base catalysis Aqueous halogenation, diazotization, organometallic reactions under inert atmosphere
Yield High, unspecified exact yield but noted as high Up to 64% overall yield
Purity High, with recrystallization purification >99.5% purity
Isomer Formation Reduced through controlled conditions Avoided by design of synthetic route
Scalability Suitable for scale-up due to simple operations Potential for process amplification
Catalyst Sodium iodide or potassium iodide Cuprous oxide in coupling step
  • The use of 2,2-difluoroacetyl halide as a raw material in Method 1 allows for direct introduction of the difluoromethyl group and subsequent cyclization to form the pyrazole ring, providing a streamlined approach with fewer side reactions.
  • Method 2 leverages modern organometallic chemistry techniques such as Grignard exchange and diazotization coupling with trifluoroborate reagents, which are known for high selectivity and yield in fluorinated heterocycle synthesis.
  • Both methods emphasize the importance of controlling reaction temperatures and molar ratios to minimize by-products and maximize yield.
  • Recrystallization solvents and conditions are critical for obtaining high-purity final products; alcohol-water mixtures with specific ratios are preferred.
  • The avoidance of isomer formation is a significant advantage in both methods, reducing purification burdens and improving overall process efficiency.

The preparation of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid can be effectively achieved via two principal synthetic routes:

  • A substitution/hydrolysis followed by condensation and cyclization approach using 2,2-difluoroacetyl halide and methylhydrazine.
  • A halogenation, diazotization, coupling, Grignard exchange, and carboxylation approach starting from N-methyl-3-aminopyrazole.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyrazole oxides, while reduction can produce difluoromethyl pyrazole alcohols .

Aplicaciones Científicas De Investigación

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, in the context of its antifungal activity, the compound inhibits the enzyme succinate dehydrogenase, which is a key component of the mitochondrial respiratory chain. This inhibition disrupts the energy production process in fungal cells, leading to their death .

Comparación Con Compuestos Similares

Substituent Variations on the Pyrazole Ring

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid 3-CF$2$H, 1-CH$2$COOH C$7$H$8$F$2$N$2$O$_2$ 190.1 Intermediate in drug synthesis; high polarity
[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]-acetic acid 5-CF$2$H, 3-CH$3$ C$7$H$8$F$2$N$2$O$_2$ 190.1 Enhanced steric bulk; agrochemical applications
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)acetic acid 3-CF$3$, 4-CH$2$COOH C$6$H$5$F$3$N$2$O$_2$ 194.1 Increased lipophilicity; kinase inhibitor scaffolds
[4-Bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid 4-Br, 5-cyclopropyl, 3-CF$_2$H C${10}$H${11}$BrF$2$N$2$O$_2$ 315.1 Halogenated analog; potential herbicide lead
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 5-CH$3$, 3-CF$3$ C$7$H$7$F$3$N$2$O$_2$ 216.1 Dual substituent effects; anti-inflammatory studies

Key Differences and Implications

Electronic Effects :

  • The difluoromethyl (-CF$2$H) group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethyl (-CF$3$) group in analogs . This difference impacts reactivity in nucleophilic substitution reactions and binding affinity in biological targets.
  • Methyl (-CH$_3$) or bromo (-Br) substituents alter steric bulk and electronic density, influencing solubility and metabolic pathways .

Physical Properties :

  • Melting points for pyrazole-acetic acid derivatives range from 134–190°C , with trifluoromethyl-substituted analogs typically exhibiting higher thermal stability due to increased molecular symmetry .
  • The target compound’s polarity (logP ~1.2) is intermediate between methyl-substituted (logP ~0.8) and trifluoromethyl-substituted (logP ~2.1) analogs, affecting membrane permeability .

Synthetic Utility :

  • The target compound is synthesized via coupling reactions with ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate intermediates, as seen in .
  • Analogs like 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid () require multi-step halogenation, increasing synthetic complexity .

Biological Relevance :

  • Difluoromethyl-substituted pyrazoles are prevalent in anticancer and antifungal agents due to their ability to mimic carboxylic acid bioisosteres .
  • Trifluoromethyl analogs show higher CYP450 enzyme inhibition , limiting their use in drug development despite superior potency .

Actividad Biológica

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the pyrazole class, characterized by a difluoromethyl group and an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, anti-inflammatory, and analgesic properties. The difluoromethyl substitution enhances the compound's lipophilicity and biological activity, making it a valuable candidate for pharmaceutical applications.

  • Chemical Formula : C₆H₆F₂N₂O₂
  • Molecular Weight : 176.12 g/mol
  • IUPAC Name : 2-(1-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid
  • CAS Number : 1354706-21-0

Antifungal Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antifungal properties. The mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain. Studies have shown that certain pyrazole derivatives can effectively inhibit the mycelial growth of various phytopathogenic fungi, demonstrating moderate to excellent antifungal activity .

CompoundActivityTarget
This compoundAntifungalSuccinate Dehydrogenase
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideHigher antifungal activity than boscalidVarious fungi

Anti-inflammatory and Analgesic Properties

In addition to antifungal activity, pyrazole derivatives have been studied for their anti-inflammatory and analgesic effects. Compounds similar to this compound have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). These properties make them promising candidates for treating inflammatory diseases .

Study on Antifungal Efficacy

A study published in Science.gov evaluated a series of pyrazole carboxamides for their antifungal activities against seven phytopathogenic fungi. Among these, certain derivatives exhibited higher efficacy than traditional fungicides like boscalid. The study utilized molecular docking techniques to predict interactions with SDH, confirming the potential of these compounds in agricultural applications .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that they could significantly reduce LPS-induced production of inflammatory mediators in vitro. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling difluoromethylpyrazole derivatives with halogenated acetic acids under nucleophilic substitution conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine enhance reaction efficiency by neutralizing HCl byproducts. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are employed to confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography, as demonstrated in pyrazole-acetic acid derivatives, provides definitive proof of stereochemistry and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

  • Methodological Answer : Standardized disk diffusion or microbroth dilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains can screen for antimicrobial activity. Minimum Inhibitory Concentration (MIC) values should be compared with positive controls like ciprofloxacin. Structural analogs with pyrazole cores have shown activity against fungal pathogens, suggesting similar testing frameworks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and quantify electronic effects of the difluoromethyl group on acidity. Molecular docking simulations against enzymes (e.g., fungal CYP51) assess binding affinity, guiding structural modifications. Reaction path searches using quantum chemistry software (e.g., Gaussian) identify transition states and intermediates .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols, microbial strains, or compound purity. Standardize testing using CLSI guidelines, validate purity via HPLC (>98%), and cross-reference data with structurally related compounds. Meta-analyses of pyrazole derivatives’ SAR (Structure-Activity Relationships) can contextualize outliers .

Q. What experimental design strategies optimize the study of its structure-activity relationships (SAR)?

  • Methodological Answer : Employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary substituents (e.g., pyrazole ring position, fluorination patterns). Response Surface Methodology (RSM) models correlate structural features with bioactivity, minimizing experimental runs while maximizing data robustness .

Q. What challenges arise in isolating enantiomers or purifying the compound from complex reaction mixtures?

  • Methodological Answer : Chiral separation techniques, such as HPLC with polysaccharide-based columns, resolve enantiomers. Membrane filtration or centrifugal partition chromatography (CPC) may improve purification efficiency. Solubility challenges in aqueous systems require co-solvents (e.g., DMSO-water mixtures) for crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.